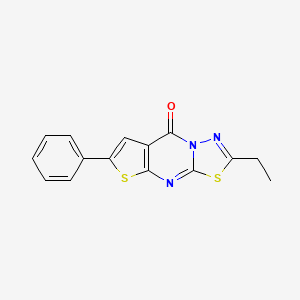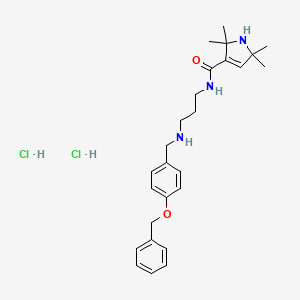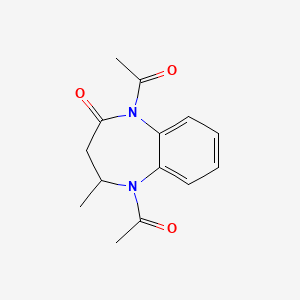
4,5-Dihydro-1,5-diacetyl-4-methyl-1H-1,5-benzodiazepin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,5-Dihydro-1,5-diacetyl-4-methyl-1H-1,5-benzodiazepin-2(3H)-one” is a benzodiazepine derivative Benzodiazepines are a class of psychoactive drugs known for their sedative and anxiolytic effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “4,5-Dihydro-1,5-diacetyl-4-methyl-1H-1,5-benzodiazepin-2(3H)-one” typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene ring and other necessary reagents.
Cyclization: The key step involves the cyclization of the intermediate compounds to form the benzodiazepine core.
Acetylation: The final steps include acetylation to introduce the acetyl groups at the desired positions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or other susceptible positions.
Reduction: Reduction reactions could be used to modify the benzodiazepine core or other functional groups.
Substitution: Various substitution reactions can be performed to introduce different substituents on the benzene ring or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
“4,5-Dihydro-1,5-diacetyl-4-methyl-1H-1,5-benzodiazepin-2(3H)-one” could have several scientific research applications:
Chemistry: As a model compound for studying benzodiazepine chemistry and reactions.
Biology: Investigating its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Potential therapeutic applications in treating anxiety, insomnia, and other conditions.
Industry: Possible use in the synthesis of other benzodiazepine derivatives or related compounds.
Mecanismo De Acción
The mechanism of action for benzodiazepine derivatives typically involves binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This enhances the effect of the neurotransmitter GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The specific molecular targets and pathways for “4,5-Dihydro-1,5-diacetyl-4-methyl-1H-1,5-benzodiazepin-2(3H)-one” would need to be elucidated through further research.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar sedative and anxiolytic effects.
Lorazepam: Known for its use in treating anxiety and insomnia.
Clonazepam: Used for its anticonvulsant properties.
Uniqueness
“4,5-Dihydro-1,5-diacetyl-4-methyl-1H-1,5-benzodiazepin-2(3H)-one” may have unique properties or effects due to its specific chemical structure, which could differentiate it from other benzodiazepines in terms of potency, duration of action, or side effect profile.
Propiedades
Fórmula molecular |
C14H16N2O3 |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
1,5-diacetyl-2-methyl-2,3-dihydro-1,5-benzodiazepin-4-one |
InChI |
InChI=1S/C14H16N2O3/c1-9-8-14(19)16(11(3)18)13-7-5-4-6-12(13)15(9)10(2)17/h4-7,9H,8H2,1-3H3 |
Clave InChI |
ZSPPQCKQPRRKSY-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)N(C2=CC=CC=C2N1C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


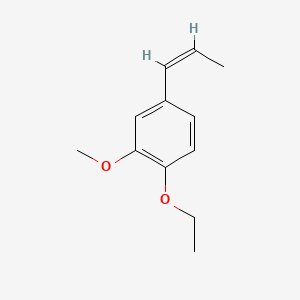
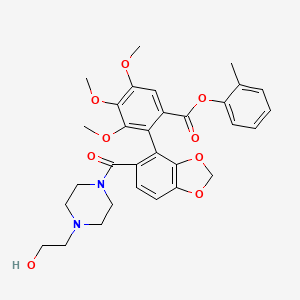

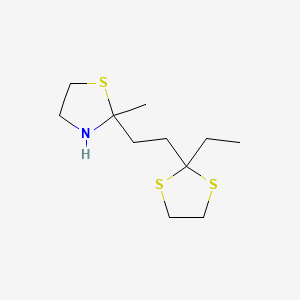

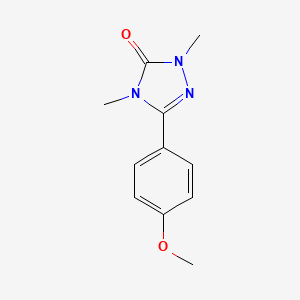
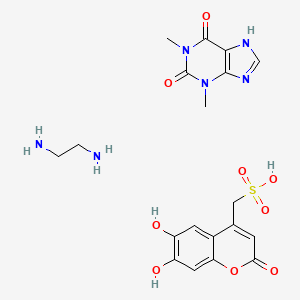
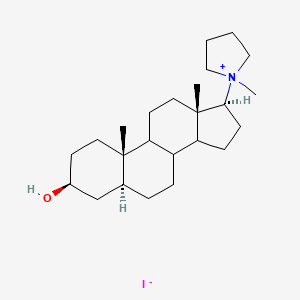


![(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine](/img/structure/B12730832.png)

